Ethyl guaiazulene sulfonate
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Overview
Description
Ethyl guaiazulene sulfonate is a derivative of guaiazulene, an aromatic hydrocarbon known for its vibrant blue color and unique chemical properties. Guaiazulene is naturally found in various plants and mushrooms, such as Matricaria chamomilla and Lactarius indigo. This compound is synthesized to enhance the solubility and biological activity of guaiazulene, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl guaiazulene sulfonate typically involves the sulfonation of guaiazulene followed by esterification with ethanol. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents, and the process is carried out under controlled temperatures to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Ethyl guaiazulene sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to guaiazulene or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, reduced guaiazulene compounds, and substituted guaiazulene derivatives .
Scientific Research Applications
Ethyl guaiazulene sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other azulene derivatives and as a reagent in organic synthesis.
Biology: It exhibits anti-inflammatory and antioxidant properties, making it useful in biological studies.
Industry: It is used in the formulation of dyes, pigments, and optoelectronic devices
Mechanism of Action
The mechanism of action of ethyl guaiazulene sulfonate involves its interaction with various molecular targets and pathways:
Anti-inflammatory: It inhibits the enzyme cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory prostaglandins.
Antioxidant: It scavenges free radicals and reduces oxidative stress in cells.
Antineoplastic: It induces apoptosis in cancer cells through the activation of specific signaling pathways
Comparison with Similar Compounds
Ethyl guaiazulene sulfonate is compared with other azulene derivatives such as:
Guaiazulene: The parent compound, known for its anti-inflammatory and antioxidant properties.
Chamazulene: Another azulene derivative with similar biological activities.
Sodium guaiazulene sulfonate: A water-soluble derivative used in treating gastritis and other conditions
Uniqueness: this compound stands out due to its enhanced solubility and biological activity, making it more versatile in various applications compared to its parent compound and other derivatives .
Properties
CAS No. |
6223-36-5 |
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Molecular Formula |
C17H22O3S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
ethyl 3,8-dimethyl-5-propan-2-ylazulene-1-sulfonate |
InChI |
InChI=1S/C17H22O3S/c1-6-20-21(18,19)16-9-13(5)15-10-14(11(2)3)8-7-12(4)17(15)16/h7-11H,6H2,1-5H3 |
InChI Key |
RBHFPIHDGCGQPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOS(=O)(=O)C1=CC(=C2C1=C(C=CC(=C2)C(C)C)C)C |
Origin of Product |
United States |
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